2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,6-dichlorophenyl)acetamide
Overview
Description
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,6-dichlorophenyl)acetamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. It is characterized by the presence of a piperazine ring substituted with chlorophenyl groups, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,6-dichlorophenyl)acetamide typically involves the reaction of 3-chlorophenylpiperazine with 2,6-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,6-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly serotonin and dopamine receptors, which play a crucial role in mood regulation and cognitive functions. The compound may also influence intracellular signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
Trazodone: A related compound with similar structural features but different pharmacological properties.
Cetirizine: Another piperazine derivative used as an antihistamine.
Quetiapine: An antipsychotic medication with a piperazine moiety.
Uniqueness
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,6-dichlorophenyl)acetamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,6-dichlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3N3O/c19-13-3-1-4-14(11-13)24-9-7-23(8-10-24)12-17(25)22-18-15(20)5-2-6-16(18)21/h1-6,11H,7-10,12H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKCKJLPXFRBDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CC=C2Cl)Cl)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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